1-(2-Chloro-5-methylphenyl)piperazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15ClN2 |
|---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
1-(2-chloro-5-methylphenyl)piperazine |
InChI |
InChI=1S/C11H15ClN2/c1-9-2-3-10(12)11(8-9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |
InChI Key |
JFYLDUVHPUBOBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)N2CCNCC2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Chloro 5 Methylphenyl Piperazine and Its Derivatives
Established Synthetic Routes to the Piperazine (B1678402) Core
The piperazine ring is a common scaffold in medicinal chemistry, and numerous methods have been developed for its synthesis and substitution. These can be divided into approaches that modify a pre-existing piperazine ring and those that construct the ring from acyclic precursors.
For a pre-formed piperazine ring, N-alkylation is a primary method for introducing substituents. Key approaches include nucleophilic substitution, reductive amination, and the reduction of carboxyamides. mdpi.com
Direct alkylation of piperazine with alkyl halides often leads to a mixture of mono- and di-substituted products, making purification challenging. google.com To achieve selective mono-alkylation, one of the nitrogen atoms can be temporarily protected with a group like acetyl or tert-butyloxycarbonyl (Boc). For instance, N-acetylpiperazine can be alkylated, followed by hydrolysis of the acetyl group to yield the N-monoalkylated product. researchgate.net Another strategy involves the alkylation of monopiperazinium salts, which has been shown to produce excellent yields of N-monoalkylated piperazines, largely free of the N,N'-dialkylated byproducts. google.com Reductive amination, reacting piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120), is another effective method for creating N-alkyl derivatives. mdpi.com
| Method | Reactants | Key Features | Reference |
| Nucleophilic Substitution | Piperazine, Alkyl Halide | Can lead to mixtures; protection strategies (e.g., N-acetyl) improve mono-substitution. | mdpi.comresearchgate.net |
| Reductive Amination | Piperazine, Aldehyde/Ketone, Reducing Agent | Efficient for N-alkylation. | mdpi.com |
| Salt Alkylation | Monopiperazinium Salt, Alkylating Agent | High yields of mono-alkylated product. | google.com |
When a pre-formed piperazine is not the starting point, the heterocyclic ring itself must be constructed. A classical and widely used method involves the reaction of a suitable aniline (B41778) with bis-(2-haloethyl)amine or diethanolamine (B148213). mdpi.comnih.gov For example, 2,3-dichloroaniline (B127971) can be reacted with diethanolamine to form the N-arylpiperazine core. mdpi.com Similarly, reacting an aniline with bis-(2-chloroethylamine) hydrochloride in the presence of a base is a common route to synthesize 1-arylpiperazines. googleapis.comchemicalbook.com
More recent and innovative cyclization strategies have also been developed. A palladium-catalyzed cyclization can assemble highly substituted piperazines from a diamine component and a propargyl unit. organic-chemistry.org Another approach involves the catalytic reductive cyclization of dioximes, which are formed from the double Michael addition of nitrosoalkenes to a primary amine. This method allows for the conversion of a primary amino group into a piperazine ring. nih.govresearchgate.net Additionally, a one-pot, three-component synthesis has been reported that uses the ring-opening of N-activated aziridines by anilines, followed by a palladium-catalyzed annulation with propargyl carbonates to produce highly substituted piperazines with excellent stereoselectivity. acs.org Manganese(III) acetate (B1210297) has also been used to mediate oxidative radical cyclizations to form piperazine-containing dihydrofuran molecules. nih.gov
| Method | Precursors | Key Features | Reference |
| Aniline Condensation | Aniline, Bis-(2-haloethyl)amine or Diethanolamine | Classical, direct route to N-arylpiperazines. | mdpi.comnih.govgoogleapis.com |
| Reductive Cyclization | Primary Amine, Nitrosoalkenes | Forms dioxime intermediate, then cyclizes to piperazine. | nih.govresearchgate.net |
| Three-Component Reaction | N-Activated Aziridine, Aniline, Propargyl Carbonate | One-pot, stereoselective synthesis of highly substituted piperazines. | acs.org |
| Palladium-Catalyzed Cyclization | Diamine, Propargyl unit | Modular synthesis of substituted piperazines. | organic-chemistry.org |
Formation of the Aryl-Piperazine Linkage
The key structural feature of 1-(2-chloro-5-methylphenyl)piperazine is the bond between the piperazine nitrogen and the substituted phenyl ring. Several powerful cross-coupling and substitution reactions are employed to forge this N-aryl bond.
The primary methods for forming the N-aryl bond involve transition-metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr). mdpi.comnih.gov
Palladium-Catalyzed Buchwald-Hartwig Amination : This is a robust and widely used method for coupling amines with aryl halides. mdpi.com The reaction of an N-protected piperazine (e.g., N-Boc-piperazine) with an aryl halide like 1-bromo-2,3-dichlorobenzene (B155788) in the presence of a palladium catalyst and a suitable ligand can efficiently form the aryl-piperazine linkage. mdpi.com This method is valued for its tolerance of a wide range of functional groups.
Copper-Catalyzed Ullmann-Goldberg Reaction : An older but still relevant method, the Ullmann condensation involves the reaction of an amine with an aryl halide using a stoichiometric or catalytic amount of copper. mdpi.comnih.gov Modern variations use assisting ligands to improve reaction rates and yields under milder conditions. researchgate.net For example, a CuBr/rac-BINOL system has been developed for the N-arylation of N-Boc-protected piperazine with aryl iodides. researchgate.net
Nucleophilic Aromatic Substitution (SNAr) : This reaction is feasible when the aryl halide is "activated" by the presence of strong electron-withdrawing groups (e.g., a nitro group) ortho or para to the halogen. mdpi.comnih.gov In the synthesis of 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]piperazine, the reaction can proceed by reacting 1-[2-fluoro-phenyl]piperazine or 1-[2-chloro-phenyl]piperazine with a thiol in the presence of a strong base. google.com
Direct Condensation : As mentioned in section 2.1.2, the aryl-piperazine linkage can also be formed directly by building the piperazine ring onto a pre-existing aniline. The reaction of 5-Chloro-2-methylaniline with bis(2-chloroethyl)amine (B1207034) hydrochloride represents a direct synthesis pathway. googleapis.comchemicalbook.com
The efficiency of aryl-piperazine coupling reactions is highly dependent on the careful optimization of several parameters. For transition-metal-catalyzed reactions like the Buchwald-Hartwig amination, the choice of the palladium catalyst, the phosphine (B1218219) ligand, the base, the solvent, and the reaction temperature are all critical for achieving high yields and minimizing side reactions. mdpi.com
In the context of copper-catalyzed Ullmann reactions, significant progress has been made by moving from harsh, high-temperature conditions to milder protocols. The addition of specific ligands, such as 1,1'-bi-2-naphthol (B31242) (BINOL), enhances the reactivity of the copper catalyst, allowing reactions to proceed at lower temperatures and with greater efficiency. researchgate.net Optimization studies often involve screening various copper sources (e.g., CuI, CuBr), ligands, bases (e.g., K2CO3, Cs2CO3), and solvents (e.g., DMF, Toluene) to identify the ideal combination for a specific set of substrates. researchgate.netmdpi.com The mechanism of these reactions can also be influenced by the solvent polarity, which affects the nature of the active copper catalyst. rsc.org
Synthesis of Substituted Analogs for Structure-Activity Relationship Studies
The synthesis of analogs of a lead compound is a cornerstone of medicinal chemistry, allowing for the systematic exploration of its structure-activity relationships (SAR). The synthetic methodologies described above are readily adaptable for creating a library of analogs of this compound.
To probe the SAR of the aryl portion, a variety of substituted aryl halides or anilines can be used as starting materials in the coupling or cyclization reactions. For example, by employing different aryl boronic acids in a Suzuki cross-coupling reaction, a diverse set of 5-aryl thiophene (B33073) carboxamides bearing a pyrazine (B50134) moiety were synthesized to study their properties. mdpi.com Similarly, in the synthesis of N-arylpiperazines, different substituted anilines can be reacted with bis(2-chloroethylamine) hydrochloride to generate a range of analogs. googleapis.com
To explore the substitution on the second nitrogen of the piperazine ring, the N-mono-arylpiperazine intermediate can be subjected to the N-alkylation reactions described in section 2.1.1. This allows for the introduction of a wide array of alkyl, cycloalkyl, and functionalized side chains. researchgate.net For example, a series of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors were developed by optimizing the benzamide (B126) and central ring components attached to the piperazine core. researchgate.net This dual approach—modifying both the aryl group and the second piperazine nitrogen—provides a powerful strategy for fine-tuning the pharmacological properties of the molecule.
Introduction of Varied Functional Groups on the Phenyl Ring
The introduction of new substituents onto the phenyl ring of this compound is governed by the principles of electrophilic aromatic substitution. The reactivity and regioselectivity of such reactions are dictated by the electronic and steric effects of the substituents already present on the ring: the chloro group, the methyl group, and the piperazinyl group.
The piperazinyl group, being a substituted amine, is a strongly activating ortho-, para-director due to the lone pair of electrons on the nitrogen atom which can be delocalized into the aromatic ring, thereby increasing its nucleophilicity. organicchemistrytutor.comyoutube.comvanderbilt.edu The methyl group is also an activating ortho-, para-director through an inductive effect. vanderbilt.edu Conversely, the chloro group is a deactivating ortho-, para-director, withdrawing electron density inductively but capable of donating electron density through resonance. youtube.comvanderbilt.edu
In the context of electrophilic aromatic substitution on this compound, the strongly activating piperazinyl group is expected to be the dominant directing influence. organicchemistrytutor.com Therefore, incoming electrophiles would be directed primarily to the positions ortho and para to the piperazinyl moiety. The position para to the piperazine is already substituted with the methyl group. This leaves the two ortho positions as the most probable sites for substitution. Steric hindrance from the piperazine ring itself may influence the relative rates of substitution at these two positions.
Common electrophilic aromatic substitution reactions that can be employed to introduce varied functional groups include:
Nitration: The introduction of a nitro group (-NO₂) is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. wikipedia.orgyoutube.com This reaction generates the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich aromatic ring. youtube.com
Halogenation: The introduction of a halogen (e.g., -Br, -Cl) can be accomplished using the elemental halogen in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. wikipedia.org Alternatively, N-halosuccinimides (NBS, NCS) can be used as a source of electrophilic halogen under milder conditions. beilstein-archives.org
Friedel-Crafts Acylation: This reaction introduces an acyl group (-COR) to the aromatic ring using an acyl chloride or anhydride (B1165640) with a strong Lewis acid catalyst like aluminum chloride. wikipedia.org The resulting ketone is a deactivating group, which generally prevents polyacylation. youtube.com
Friedel-Crafts Alkylation: The introduction of an alkyl group (-R) can be achieved with an alkyl halide and a Lewis acid catalyst. wikipedia.org However, this reaction is often prone to polyalkylation and carbocation rearrangements, which can limit its synthetic utility. youtube.com
While specific examples of these reactions on this compound are not extensively documented in readily available literature, the established principles of electrophilic aromatic substitution provide a strong predictive framework for the synthesis of new derivatives with functional groups on the phenyl ring.
Modifications at the Piperazine Nitrogen Atom
The secondary amine at the N4 position of the piperazine ring in this compound is a versatile handle for a wide array of chemical modifications. The nucleophilicity of this nitrogen allows for the straightforward introduction of a diverse range of substituents through several key synthetic methodologies, including N-alkylation, reductive amination, and N-acylation.
N-Alkylation and N-Benzylation
One of the most common modifications is the direct alkylation or benzylation of the piperazine nitrogen. This is typically achieved by reacting this compound with an appropriate alkyl or benzyl (B1604629) halide in the presence of a base to neutralize the hydrogen halide formed during the reaction. nih.gov Common bases include potassium carbonate or triethylamine, and the reaction is often carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (B52724). nih.gov
For instance, the reaction with various substituted benzyl chlorides in the presence of potassium carbonate in DMF affords the corresponding 4-benzyl-1-(2-chloro-5-methylphenyl)piperazine derivatives in good yields. nih.gov This method is highly versatile and allows for the introduction of a wide range of functionalized alkyl and benzyl groups. nih.gov
Reductive Amination
Reductive amination provides an alternative and highly effective method for the N-alkylation of the piperazine ring. This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate from the reaction of this compound with an aldehyde or a ketone. This intermediate is then reduced in situ to the corresponding tertiary amine. nih.govmdpi.com
A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) being a particularly mild and selective choice that is compatible with a wide range of functional groups. nih.gov Other reducing systems, such as catalytic hydrogenation over palladium on carbon (Pd/C) or the use of cobalt-based catalysts with molecular hydrogen, have also been successfully applied. organic-chemistry.orgnih.gov This methodology is broadly applicable for the synthesis of N-alkyl, N-cycloalkyl, and N-aralkyl derivatives.
N-Acylation
The piperazine nitrogen can be readily acylated to form the corresponding amides. This is typically achieved by reacting this compound with an acyl chloride, acid anhydride, or a carboxylic acid activated with a coupling agent. N-acylation can also proceed under catalyst-free conditions, particularly with reactive acylating agents like acetic anhydride. orientjchem.org The resulting N-acyl derivatives are generally stable and provide another avenue for introducing diverse chemical functionalities.
N-Sulfonylation
In addition to acylation, the piperazine nitrogen can be sulfonylated by reaction with a sulfonyl chloride, such as trifluoromethanesulfonic anhydride, in the presence of a base like triethylamine. nih.gov This reaction leads to the formation of stable sulfonamides.
The following table summarizes various synthetic modifications at the piperazine nitrogen of arylpiperazines, providing examples of reaction conditions and the types of derivatives that can be synthesized.
| Derivative Type | Reagents and Conditions | Product Class |
| N-Alkyl | Alkyl halide (e.g., ethyl iodide), K₂CO₃, DMF | 1-(Aryl)-4-alkylpiperazine |
| N-Benzyl | Benzyl chloride, K₂CO₃, DMF, room temperature | 1-(Aryl)-4-benzylpiperazine |
| N-Substituted Benzyl | Substituted benzyl chloride, K₂CO₃, DMF | 1-(Aryl)-4-(substituted benzyl)piperazine |
| N-Alkyl (Reductive Amination) | Aldehyde/Ketone, NaBH(OAc)₃, CH₂Cl₂ | 1-(Aryl)-4-alkylpiperazine |
| N-Alkyl (Reductive Amination) | Aldehyde/Ketone, H₂, Pd/C or Co catalyst | 1-(Aryl)-4-alkylpiperazine |
| N-Acyl | Acyl chloride or anhydride, Et₃N or catalyst-free | 1-(Aryl)-4-acylpiperazine |
| N-Sulfonyl | Sulfonyl chloride (e.g., Tf₂O), Et₃N | 1-(Aryl)-4-sulfonylpiperazine |
Preclinical Pharmacological Characterization and Molecular Mechanisms
Receptor Binding Affinity and Selectivity Profiling (Excluding Clinical Data)
A review of publicly available scientific literature and databases did not yield specific receptor binding affinity data for the compound 1-(2-Chloro-5-methylphenyl)piperazine. Arylpiperazine derivatives are known to interact with a wide range of neurotransmitter receptors, and their specific binding profiles are highly dependent on the substitutions on both the phenyl and piperazine (B1678402) rings. However, quantitative data (e.g., Ki or IC50 values) for this particular compound are not documented in the reviewed sources.
Serotonin (B10506) Receptor (5-HT) Subtype Interactions (e.g., 5-HT1A, 5-HT2C, 5-HT1B/1D, 5-HT3)
Specific preclinical data detailing the binding affinity and selectivity of this compound for serotonin (5-HT) receptor subtypes, including 5-HT1A, 5-HT2C, 5-HT1B/1D, and 5-HT3, are not available in the reviewed scientific literature.
Dopaminergic Receptor (D2/3) Interactions
The interaction profile of this compound with dopaminergic D2 and D3 receptors has not been characterized in the available preclinical studies.
Evaluation of Binding to Other Neurotransmitter Receptors
Comprehensive preclinical screening of this compound against a broader panel of other neurotransmitter receptors (e.g., adrenergic, histaminergic, muscarinic) has not been reported in the public domain literature.
Radioligand Binding Assay Methodologies in Preclinical Studies
In preclinical pharmacology, radioligand binding assays are the standard method for determining the affinity of a compound for a specific receptor. giffordbioscience.com These assays are a powerful tool for studying the interactions of drugs with receptors. nih.gov The general methodology involves incubating a preparation containing the target receptor (such as a membrane homogenate from cells or tissues) with a radiolabeled ligand (a molecule with a radioactive isotope attached) that is known to bind to the receptor with high affinity. europeanpharmaceuticalreview.com
There are three main types of radioligand binding assays:
Saturation Assays: These are performed by incubating the receptor preparation with increasing concentrations of a radioligand to determine the receptor density (Bmax) and the radioligand's equilibrium dissociation constant (Kd), which is a measure of its affinity. giffordbioscience.comnih.gov
Competition Assays: These are used to determine the affinity of an unlabeled test compound, such as this compound. nih.gov In these experiments, a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. giffordbioscience.com The test compound competes with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This can be converted to an inhibition constant (Ki), which reflects the affinity of the test compound for the receptor. giffordbioscience.com
Kinetic Assays: These experiments measure the rates of association and dissociation of a radioligand with its receptor, providing further insight into the binding interaction. nih.gov
The process typically concludes by separating the bound radioligand from the unbound radioligand, usually by rapid filtration through a filter that traps the receptor-containing membranes. europeanpharmaceuticalreview.com The radioactivity retained on the filter is then measured using a scintillation counter. An alternative is the scintillation proximity assay (SPA), a homogeneous method where the receptor is captured on beads containing a scintillant, and only bound radioligand is close enough to emit a detectable light signal, eliminating the need for a separation step. europeanpharmaceuticalreview.com
Ligand-Target Interaction Dynamics
Mechanisms of Receptor Agonism or Antagonism (e.g., 5-HT1A agonist, 5-HT2C agonist)
Information regarding the functional activity of this compound—whether it acts as an agonist, antagonist, partial agonist, or inverse agonist at any specific receptor—is not available in the reviewed preclinical scientific literature. Functional assays, which measure the biological response following receptor binding, would be required to determine these mechanisms.
Cellular and Subcellular Mechanism of Action Studies (In Vitro Investigations)
Detailed studies characterizing the direct effects of this compound on the release and reuptake of neurotransmitters in cellular systems have not been identified in the available literature.
Research into a closely related derivative, 4-(5-chloro-2-methylphenyl)piperazin-1-ylmethanone (PPZ1), has shed light on its capacity to modulate intracellular signaling pathways. A key finding is the activation of the Ca2+-dependent transcription factor, cAMP response element-binding protein (CREB), induced by this compound. nih.gov This suggests that the neurotrophic effects observed with PPZ1 are mediated through Ca2+ signaling pathways. nih.gov The promotion of neurite outgrowth by PPZ1 was sensitive to inhibitors of various Ca2+ signaling pathways, further underscoring the central role of intracellular calcium in its mechanism of action. nih.gov
The most specific mechanistic data for a compound of this class comes from investigations into PPZ1 as a Transient Receptor Potential Canonical (TRPC) channel activator. Through library screening, PPZ1 was identified as a compound that activates diacylglycerol (DAG)-activated TRPC channels. nih.gov Specifically, PPZ1 demonstrated dose-dependent activation of recombinant TRPC3, TRPC6, and TRPC7 channels expressed in human embryonic kidney cells. nih.gov It did not, however, activate other TRPC channels, indicating a degree of selectivity. nih.gov
The activation of these TRPC channels by PPZ1 leads to cation currents and subsequent Ca2+ influx in cultured central neurons. nih.gov This influx of calcium is a critical upstream event that triggers the downstream neurotrophic effects, such as the activation of CREB and the promotion of neuronal survival and development. nih.gov These findings position activators of DAG-activated TRPC channels, like the derivative of this compound, as potential mimetics of brain-derived neurotrophic factor (BDNF), which also utilizes TRPC3 and TRPC6 signaling. nih.gov
Table 1: TRPC Channel Activation by PPZ1
| Channel Subtype | Activation Status | Cell System |
|---|---|---|
| TRPC3 | Activated | Human Embryonic Kidney Cells |
| TRPC6 | Activated | Human Embryonic Kidney Cells |
| TRPC7 | Activated | Human Embryonic Kidney Cells |
| Other TRPCs | Not Activated | Human Embryonic Kidney Cells |
No specific data is available in the scientific literature regarding the modulation of enzymatic activity, such as carbonic anhydrase inhibition, or interactions with transport proteins by this compound.
Preclinical In Vivo Pharmacodynamics in Animal Models (Excluding Behavioral/Safety Outcomes)
Comprehensive preclinical in vivo pharmacodynamic studies in animal models, focusing on molecular and physiological outcomes distinct from behavioral or safety assessments, for this compound are not described in the available research literature.
Neurochemical Alterations in Brain Regions of Animal Models
An extensive review of scientific literature and preclinical research databases did not yield any specific studies detailing the neurochemical alterations in the brain regions of animal models following the administration of this compound. Consequently, there is no available data to report on how this specific compound may affect neurotransmitter levels or their metabolites in various brain areas.
Receptor Occupancy Studies in Animal Brains
There is currently no published research available from in vivo receptor occupancy studies in animal brains for the compound this compound. As a result, information regarding its binding potential and affinity for specific neuroreceptors within a biological system is not available.
Structure Activity Relationship Sar Studies and Rational Analog Design
Impact of Substituents on the Phenyl Ring
The identity and position of substituents on the phenyl ring of phenylpiperazine derivatives are critical determinants of their biological activity. The chloro and methyl groups of 1-(2-Chloro-5-methylphenyl)piperazine, and their specific placement, significantly influence the molecule's interaction with its biological targets.
The spatial arrangement of substituents on the phenyl ring can dramatically alter the biological activity of a compound. While direct comparative studies on all positional isomers of this compound are not extensively documented in the context of a single biological target, research on related substituted phenylpiperazines offers valuable insights. For instance, in a series of acaricidal phenylpiperazine derivatives, the position of substituents on the phenyl ring was shown to be a key factor in determining efficacy. nih.gov
In studies of N-arylpiperazine derivatives targeting various receptors, it has been consistently observed that the substitution pattern on the phenyl ring dictates the affinity and selectivity of the ligand. For example, in a series of N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione, replacing an ortho-methoxyphenyl group with meta-substituted phenyl moieties was a key strategy to shift selectivity between adrenoceptor subtypes. tandfonline.com This highlights that even a subtle shift in substituent position, such as from ortho to meta, can have a profound impact on the pharmacological profile.
The electronic and steric properties of the chloro and methyl groups at the 2- and 5-positions of the phenyl ring play a pivotal role in the biological activity of this compound.
The chlorine atom at the 2-position is an electron-withdrawing group due to its high electronegativity (inductive effect), while also being a weak deactivator in electrophilic aromatic substitution due to its lone pairs of electrons (resonance effect). Its presence can influence the pKa of the piperazine (B1678402) nitrogens and can also participate in halogen bonding, a specific type of non-covalent interaction with biological macromolecules. The steric bulk of the chlorine atom at the ortho position can also influence the preferred conformation of the phenyl ring relative to the piperazine ring, which can be a critical factor for receptor binding.
The methyl group at the 5-position is an electron-donating group through hyperconjugation and induction, which can influence the electron density of the aromatic ring. It also contributes to the lipophilicity of the molecule, which can affect its ability to cross biological membranes and interact with hydrophobic pockets in a receptor.
In a study on the acaricidal activity of phenylpiperazine derivatives, the introduction of a fluorine atom (another halogen) at the 2-position of the benzene (B151609) ring was found to increase activity compared to the unsubstituted compound. nih.gov This suggests that a halogen at the ortho position can be beneficial for this particular biological activity. Furthermore, studies on various G-protein coupled receptor (GPCR) ligands have shown that the nature and position of halogen and alkyl groups are critical for affinity and selectivity. mdpi.com
Role of the Piperazine Core Modifications
The piperazine ring is a common scaffold in medicinal chemistry due to its structural and physicochemical properties. nih.gov Modifications to this core, particularly at the nitrogen atoms, are a common strategy for modulating the biological activity of piperazine-containing compounds.
The nitrogen atom at the 4-position of the piperazine ring in this compound is a key site for modification. The nature of the substituent at this position can significantly impact the compound's potency, selectivity, and pharmacokinetic properties. A wide variety of N-substituents, including alkyl, acyl, and sulfonyl groups, have been explored in related phenylpiperazine series. nih.gov
In a study of acaricidal phenylpiperazines, various substituents on the piperazine nitrogen were evaluated. nih.gov It was found that even a simple methyl group could lead to high activity. nih.gov However, elongation of the alkyl chain to a butyl group resulted in decreased activity, while a bulkier benzyl (B1604629) group maintained good activity. nih.gov This suggests that both the size and nature of the N-substituent are important. The introduction of acyl and sulfonyl groups also modulated the activity, with some derivatives showing potent effects. nih.gov
| N-Substituent (R) | General Class | Observed Impact on Acaricidal Activity nih.gov |
|---|---|---|
| Methyl | Alkyl | High activity |
| Butyl | Alkyl | Decreased activity |
| Benzyl | Arylalkyl | Good activity |
| Substituted Benzyl | Arylalkyl | Activity dependent on substituent position (para > meta > ortho) |
| Substituted Benzoyl | Acyl | Activity dependent on substituent |
| Alkylsulfonyl | Sulfonyl | Activity dependent on alkyl chain length |
These findings underscore the importance of the N-substituent in tailoring the biological activity of phenylpiperazine derivatives. The optimal substituent will depend on the specific biological target and the desired pharmacological effect.
While this compound itself is an achiral molecule, the introduction of stereocenters into the piperazine ring or its substituents can lead to enantiomers or diastereomers with different biological activities. Stereochemistry is a critical factor in drug design, as biological macromolecules such as receptors and enzymes are chiral and often exhibit stereoselective interactions with small molecules.
For example, in a study of a triazolopyrazine derivative containing a piperazine ring, the presence of a stereogenic "magic methyl" group was found to be important for its biological activity. nih.gov This methyl group influenced the bioactive conformation of the molecule, thereby improving its interaction with its target. nih.gov
If a substituent on the piperazine ring or on a side chain attached to it were to create a chiral center, it would be expected that the different stereoisomers would exhibit different potencies and/or selectivities. This is because the spatial arrangement of the atoms would differ, leading to different interactions with the chiral binding site of a receptor. Therefore, in the design of new analogs of this compound, the introduction of chiral elements and the subsequent separation and evaluation of the individual stereoisomers would be a crucial step in optimizing the desired biological activity.
Linker Region Chemistry and its Influence on Receptor Binding
In many biologically active arylpiperazine derivatives, the piperazine core is connected to another pharmacophoric element via a linker. The length, composition, and flexibility of this linker are critical for optimizing the compound's interaction with its biological target. The linker serves to position the two pharmacophores at an optimal distance and orientation for simultaneous binding to different subsites of a receptor or to bridge between two receptors.
The length of the linker is a key determinant of binding affinity. nih.gov A linker that is too short may prevent the two pharmacophores from reaching their respective binding sites, while a linker that is too long may lead to an entropic penalty upon binding. The composition of the linker, including the presence of atoms that can act as hydrogen bond donors or acceptors, also influences binding. For example, the inclusion of amide or ether functionalities within the linker can provide additional interaction points with the receptor.
In the context of PROTACs (proteolysis-targeting chimeras), where a piperazine-containing linker is often used, slight modifications in the linker have been shown to significantly affect the molecule's properties. nih.gov The choice of the linker can influence the geometry of the ternary complex formed between the target protein, the PROTAC, and an E3 ligase, which is crucial for degradation efficacy. nih.gov
Therefore, if this compound were to be used as a scaffold for the development of new drugs, the design of the linker region would be a critical aspect of the optimization process. Careful consideration of the linker's length, rigidity, and chemical nature would be necessary to achieve the desired biological activity.
Design Principles for Novel Analogs with Enhanced Target Specificity or Potency
The rational design of analogs of this compound is centered on modifying its core structure to optimize interactions with a specific biological target. This process involves a deep understanding of the pharmacophoric features of the molecule—the essential steric and electronic characteristics required for biological activity. Key areas of modification include the phenyl ring, the piperazine ring, and the substituents on these rings.
Modifications of the Phenyl Ring:
The 2-chloro and 5-methyl substituents on the phenyl ring are critical determinants of the molecule's electronic and steric properties, which directly influence its binding affinity and selectivity for a target.
Steric Effects: The methyl group at the 5-position provides steric bulk. The size and position of this group are crucial for fitting into a specific hydrophobic pocket within the target. Replacing the methyl group with larger alkyl groups (e.g., ethyl, isopropyl) or smaller substituents (e.g., hydrogen) can help to map the dimensions of this pocket. The introduction of steric hindrance can also be a strategy to prevent binding to off-target proteins, thereby enhancing specificity.
Table 1: Hypothetical SAR Data for Phenyl Ring Modifications of this compound
| Compound ID | R1 (Position 2) | R2 (Position 5) | Target Binding Affinity (Ki, nM) |
| Parent | Cl | CH₃ | 50 |
| Analog 1 | F | CH₃ | 75 |
| Analog 2 | CF₃ | CH₃ | 30 |
| Analog 3 | Cl | H | 120 |
| Analog 4 | Cl | C₂H₅ | 45 |
| Analog 5 | OCH₃ | CH₃ | 90 |
This table presents hypothetical data for illustrative purposes, demonstrating how modifications to the phenyl ring could influence target binding affinity.
Modifications of the Piperazine Ring and its N4-Substituent:
The piperazine moiety is a common scaffold in medicinal chemistry due to its ability to be readily modified at the N4-position and its favorable physicochemical properties. The basicity of the piperazine nitrogens is often crucial for forming salt bridges or hydrogen bonds with acidic residues in the target protein.
N4-Substituents: The N4-position of the piperazine ring is a key vector for introducing a wide variety of functional groups to explore different regions of the binding site and to modulate pharmacokinetic properties. Introducing long-chain alkyl groups, aromatic rings, or heterocyclic systems can lead to additional hydrophobic, π-stacking, or hydrogen bonding interactions. The nature of the linker between the piperazine ring and any terminal group is also a critical design element. Flexible alkyl chains allow for conformational adaptability, while more rigid linkers can lock the molecule into a more favorable binding conformation, potentially increasing potency and selectivity.
Piperazine Ring Conformation: The chair conformation of the piperazine ring can be influenced by its substituents. Introducing bulky groups on the ring itself could rigidify the conformation, which may be advantageous if it pre-organizes the molecule for optimal binding.
Table 2: Hypothetical SAR Data for N4-Substituent Modifications of this compound
| Compound ID | N4-Substituent | Target Potency (IC₅₀, µM) |
| Parent | H | 1.5 |
| Analog 6 | CH₃ | 1.2 |
| Analog 7 | (CH₂)₂-Ph | 0.8 |
| Analog 8 | (CH₂)₃-OH | 1.0 |
| Analog 9 | C(=O)-Ph | 2.5 |
| Analog 10 | SO₂-Ph | 0.5 |
This table presents hypothetical data for illustrative purposes, showing how different substituents at the N4-position of the piperazine ring could affect biological potency.
Bioisosteric Replacement:
A common strategy in rational drug design is bioisosteric replacement, where a functional group is replaced by another group with similar physical or chemical properties. This can be used to improve potency, selectivity, or pharmacokinetic properties. For example, the chlorine atom on the phenyl ring could be replaced with a trifluoromethyl group to enhance metabolic stability and lipophilicity. Similarly, the piperazine ring could be replaced with other heterocyclic scaffolds like homopiperazine (B121016) or morpholine (B109124) to explore different conformational preferences and hydrogen bonding capabilities.
The systematic application of these design principles, coupled with iterative cycles of synthesis and biological testing, allows for the development of a comprehensive SAR. This knowledge is then used to construct computational models that can predict the activity of virtual compounds, further accelerating the discovery of novel analogs of this compound with superior therapeutic profiles.
Preclinical Metabolic Fate of 1 2 Chloro 5 Methylphenyl Piperazine and Its Analogs
In Vitro Metabolic Stability Studies in Preclinical Biological Matrices
In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo clearance of a compound. These studies typically utilize subcellular fractions of liver cells, such as microsomes or S9 fractions, or whole liver cells (hepatocytes) from various preclinical species to mimic the metabolic processes in the body. For arylpiperazine derivatives, metabolic stability can be highly variable and is significantly influenced by the nature and position of substituents on the aromatic ring.
While specific data for 1-(2-chloro-5-methylphenyl)piperazine is not extensively available in publicly accessible literature, studies on analogous compounds provide valuable insights into its likely metabolic stability. For instance, piperazine-containing compounds can exhibit a wide range of metabolic turnover rates. Some analogs are rapidly metabolized in mouse and human liver microsomes, with half-lives as short as 2 to 3 minutes. Conversely, strategic structural modifications, such as the introduction of fluorine atoms or the replacement of the piperazine (B1678402) ring with a more constrained system, have been shown to increase metabolic half-lives to over 100 minutes.
The stability of a compound is often quantified by its half-life (t½) and intrinsic clearance (CLint). A shorter half-life and higher intrinsic clearance indicate lower metabolic stability. The table below presents hypothetical in vitro metabolic stability data for this compound and its analogs in rat liver microsomes, illustrating the potential impact of structural modifications.
| Compound | Structure | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|---|
| This compound | ![]() | 15 | 92.4 |
| 1-(2,5-Dichlorophenyl)piperazine | ![]() | 25 | 55.4 |
| 1-(5-Methylphenyl)piperazine | ![]() | 10 | 138.6 |
Identification of Metabolites in Animal Models
Following administration in animal models, parent drug molecules undergo biotransformation into various metabolites. Identifying these metabolites is crucial for understanding the drug's clearance mechanisms, potential for active or toxic metabolites, and for ensuring that the safety assessment in preclinical species is relevant to humans. For phenylpiperazine derivatives, common metabolic pathways include oxidation of the aromatic ring, N-dealkylation of the piperazine nitrogen, and cleavage of the piperazine ring.
For a compound like this compound, several metabolites can be anticipated based on the metabolism of similar structures. Hydroxylation of the phenyl ring is a primary metabolic route for many arylpiperazines. The position of hydroxylation can be influenced by the existing substituents. The methyl group on the phenyl ring is also a potential site for oxidation, leading to the formation of a hydroxymethyl metabolite, which can be further oxidized to a carboxylic acid. N-oxidation of the piperazine nitrogen and cleavage of the piperazine ring to form linear amines are also plausible metabolic pathways.
The following table illustrates the potential metabolites of this compound that could be identified in the urine and feces of rats.
| Metabolite | Metabolic Pathway | Potential Biological Matrix |
|---|---|---|
| Hydroxy-1-(2-chloro-5-methylphenyl)piperazine | Aromatic Hydroxylation | Urine, Feces |
| 1-(2-Chloro-5-hydroxymethylphenyl)piperazine | Methyl Group Oxidation | Urine, Feces |
| 1-(2-Chloro-5-carboxyphenyl)piperazine | Further Oxidation of Hydroxymethyl Group | Urine |
| N-Oxide of this compound | N-Oxidation | Urine |
| Anilinoethylacetamide derivative | Piperazine Ring Cleavage and Acetylation | Urine |
Enzymatic Pathways Involved in Preclinical Metabolism
The metabolism of most drugs is catalyzed by a superfamily of enzymes known as cytochrome P450 (CYP450). Identifying the specific CYP450 isoforms responsible for a drug's metabolism is critical for predicting potential drug-drug interactions. For phenylpiperazine derivatives, several CYP450 enzymes have been implicated, with CYP2D6, CYP3A4, and CYP1A2 being the most prominent.
The relative contribution of different CYP450 isoforms to the metabolism of a hypothetical arylpiperazine analog is presented in the table below.
| CYP450 Isoform | Metabolic Reaction | Relative Contribution (%) |
|---|---|---|
| CYP2D6 | Aromatic Hydroxylation | 65 |
| CYP3A4 | N-Dealkylation | 25 |
| CYP1A2 | Aromatic Hydroxylation | 10 |
Impact of Metabolic Stability on Preclinical In Vivo Pharmacodynamics
The metabolic stability of a compound directly influences its in vivo exposure (concentration in the blood over time), which in turn dictates its pharmacodynamic effects (the drug's effect on the body). A compound with low metabolic stability will be rapidly cleared from the body, leading to a shorter duration of action and potentially requiring more frequent or higher doses to achieve the desired therapeutic effect. Conversely, a highly stable compound may have a longer duration of action but could also have an increased risk of accumulation and potential toxicity with repeated dosing.
For arylpiperazine analogs, enhancing metabolic stability is often a key objective in the drug design process to improve their in vivo efficacy. For example, a study on a series of piperazin-1-ylpyridazines demonstrated that by systematically modifying the chemical structure to block metabolically labile sites, the in vitro microsomal half-life could be increased by over 50-fold. This improvement in metabolic stability is expected to translate to greater in vivo exposure and a more sustained pharmacodynamic response.
The relationship between metabolic stability and in vivo pharmacodynamics can be illustrated by considering the effect of a hypothetical series of arylpiperazine analogs on a specific biological target in a preclinical model.
| Analog | In Vitro Half-life (min) | In Vivo Efficacy (% inhibition at a specific dose) | Duration of Action (hours) |
|---|---|---|---|
| Analog 1 (Low Stability) | 5 | 30 | 2 |
| Analog 2 (Moderate Stability) | 20 | 65 | 6 |
| Analog 3 (High Stability) | 90 | 85 | 12 |
Computational Chemistry and Molecular Modeling Applications
Ligand-Protein Docking Simulations to Elucidate Binding Modes
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For arylpiperazine derivatives, docking studies are instrumental in understanding how these molecules fit into the binding sites of various receptors, such as G protein-coupled receptors (GPCRs) like serotonin (B10506) and dopamine (B1211576) receptors. nih.govmdpi.com The process involves placing the ligand in the active site of the protein and evaluating the interaction energy for different conformations and orientations.
Docking simulations of arylpiperazine analogues into receptor models have consistently identified several key types of interactions with specific amino acid residues that are critical for binding. A crucial and frequently observed interaction is the formation of a salt bridge or a charge-assisted hydrogen bond between the protonated nitrogen atom of the piperazine (B1678402) ring and the carboxylate side chain of an aspartic acid (Asp) residue within the binding pocket. mdpi.commedchem-ippas.eu
Beyond this primary anchor point, other interactions contribute to the stability and specificity of the ligand-receptor complex. These include:
Aromatic Interactions: The aryl ring of the ligand, in this case, the 2-chloro-5-methylphenyl group, often engages in π-π stacking or hydrophobic interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). mdpi.commdpi.com
Hydrogen Bonds: Other hydrogen bonds can form between the ligand and polar residues such as Serine (Ser) or Threonine (Thr). scispace.com
The following table summarizes the types of amino acid residues commonly involved in the binding of arylpiperazine derivatives to their target receptors, as identified through molecular docking studies.
| Interaction Type | Key Amino Acid Residues | Receptor Family Examples |
| Salt Bridge / Ionic | Aspartic Acid (Asp) | Serotonin, Dopamine Receptors |
| Aromatic (π-π Stacking) | Phenylalanine (Phe), Tyrosine (Tyr) | Serotonin, Dopamine Receptors |
| Hydrophobic | Leucine (Leu), Isoleucine (Ile) | Various GPCRs |
| Hydrogen Bonding | Serine (Ser), Threonine (Thr) | Various GPCRs |
This interactive table is based on common findings for the arylpiperazine class of compounds.
A primary output of molecular docking simulations is a scoring function that estimates the binding free energy of the ligand-receptor complex. These scores, typically expressed in units of kcal/mol, are used to rank different ligands and predict their binding affinity. medchem-ippas.eu Lower (more negative) energy scores generally indicate a more stable complex and higher predicted affinity. While these scores are approximations, they are highly valuable for comparing a series of related compounds and prioritizing which ones to synthesize and test experimentally. u-strasbg.fr The accuracy of these predictions depends heavily on the quality of the protein structure and the sophistication of the scoring function used. u-strasbg.fr
Molecular Dynamics (MD) Simulations for Dynamic Interaction Analysis
While docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com MD simulations are often used to refine the results of docking studies, providing deeper insights into the stability of the binding pose and the flexibility of both the ligand and the protein. scispace.comnih.gov
MD simulations explicitly model the surrounding solvent (typically water), allowing for a more realistic assessment of its role in the binding process. mdpi.com Water molecules can mediate interactions between the ligand and the receptor by forming hydrogen bond bridges. Conversely, the displacement of ordered water molecules from a hydrophobic binding pocket upon ligand binding can be a major thermodynamic driving force for the interaction. MD simulations can help to identify and characterize the role of these specific water molecules in the stability of the ligand-receptor complex.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For arylpiperazine derivatives, QSAR models are developed to predict their receptor affinity or functional activity based on calculated molecular properties known as descriptors. acs.orgnih.gov
A QSAR model is typically represented by a mathematical equation that correlates the activity with a combination of these descriptors. acs.org The development of a statistically significant QSAR model allows for the virtual screening of new, unsynthesized compounds and the prediction of their activities, thereby guiding the design of molecules with improved properties. nih.govnih.gov
The descriptors used in QSAR modeling for arylpiperazines fall into several categories:
| Descriptor Category | Description | Example Descriptors |
| Electronic | Describes the electron distribution in the molecule. | Dipole moment, HOMO/LUMO energies. nih.gov |
| Steric | Relates to the size and shape of the molecule. | Molar refractivity, Molecular volume. |
| Topological | Describes the atomic connectivity and branching of the molecule. | Chi (χ) indices, Polar Surface Area (PSA). acs.org |
| Physicochemical | Relates to properties like lipophilicity and hydrogen bonding capacity. | LogP (partition coefficient), Number of H-bond donors/acceptors. acs.org |
This interactive table lists common descriptor types used in QSAR studies of arylpiperazine derivatives.
By analyzing the contribution of each descriptor in the QSAR model, researchers can identify the key structural features that enhance or diminish biological activity, providing a clear rationale for the structural modification of compounds like 1-(2-Chloro-5-methylphenyl)piperazine to optimize their therapeutic potential. nih.gov
Development of QSAR Models from Experimental Data
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For arylpiperazines, including this compound, QSAR models are developed using experimental data from a set of analogous compounds to identify the key structural, electronic, and physicochemical properties that govern their activity at a specific biological target. nih.govresearchgate.net
The process begins by calculating a wide range of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic nature. openpharmaceuticalsciencesjournal.com Methods like Genetic Function Approximation (GFA) and Multiple Linear Regression (MLR) are then employed to select the most relevant descriptors and build a predictive model. nih.govresearchgate.net For instance, a study on aryl alkanol piperazine derivatives developed statistically significant 2D-QSAR models with high correlation coefficients (r² > 0.924), indicating a strong relationship between the chosen descriptors and the observed activity. nih.gov Descriptors found to be significant in various arylpiperazine QSAR studies include those related to molecular shape (e.g., Shadow-XZ), electronic properties (e.g., HOMO - Highest Occupied Molecular Orbital energy), and connectivity (e.g., Atype_C_6). nih.gov
The robustness and predictive power of these models are rigorously evaluated through internal and external validation techniques, ensuring they can accurately forecast the activity of new compounds. openpharmaceuticalsciencesjournal.com A well-validated QSAR model serves as a powerful tool for understanding the mechanism of action and for guiding the design of more potent analogs. acs.orgmdpi.com
Table 1: Statistical Validation of a Sample QSAR Model for Arylpiperazine Derivatives This table represents typical statistical parameters used to validate QSAR models, based on data found in the literature for similar compound series.
| Parameter | Value | Description |
|---|---|---|
| r² (Correlation Coefficient) | > 0.92 | Measures the goodness of fit for the training set data. nih.gov |
| r²_cv (Cross-validation r²) | > 0.87 | Assesses the model's predictive ability through internal validation. nih.gov |
| r²_pred (External validation r²) | > 0.89 | Evaluates the model's performance on an external test set of compounds. nih.govopenpharmaceuticalsciencesjournal.com |
| F-statistic | High | Indicates the statistical significance of the regression model. mdpi.com |
Prediction of Activity for Undiscovered Analogs
Once a reliable QSAR model is established, its primary application is to predict the biological activity of novel, yet-to-be-synthesized analogs of this compound. This virtual screening process allows researchers to prioritize the synthesis of compounds with the highest predicted potency, thereby streamlining the drug discovery pipeline. nih.govnih.gov
By systematically modifying the structure of the parent compound—for example, by changing substituents on the phenyl ring or altering the linker—researchers can generate a virtual library of undiscovered analogs. The previously developed QSAR model is then used to calculate the expected activity for each new structure. researchgate.net This approach has been successfully used in the development of various agents, including those targeting serotonin and dopamine receptors. nih.gov
For example, a QSAR model might predict that adding an electron-withdrawing group at a specific position on the phenyl ring of an arylpiperazine could enhance its binding affinity to a target receptor. nih.gov This prediction guides the synthetic chemist to focus on creating that specific analog. This predictive capability is not limited to potency but can also be used to optimize for selectivity against different biological targets, a crucial aspect of modern drug design. acs.orgresearchgate.net The insights gained from these predictive models provide crucial structural information for designing more effective therapeutic agents. openpharmaceuticalsciencesjournal.com
Table 2: Hypothetical Activity Predictions for Novel Analogs based on a QSAR Model This table illustrates how a QSAR model might be used to predict the activity of new analogs based on structural modifications. The predicted pIC50 values are for illustrative purposes.
| Compound | Modification from Parent Structure | Predicted pIC50 |
|---|---|---|
| Analog 1 | Change methyl group to ethyl group | 7.85 |
| Analog 2 | Move chloro group from position 2 to 3 | 7.60 |
| Analog 3 | Add a fluoro group at position 4 | 8.15 |
| Analog 4 | Replace phenyl ring with a naphthyl ring | 8.50 |
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions for Research Compound Optimization (Excluding Toxicity Outcomes)
Beyond predicting biological activity, computational models are vital for evaluating the pharmacokinetic profile of drug candidates, summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). longdom.org Early in silico assessment of ADME properties for compounds like this compound is critical, as poor pharmacokinetics are a major cause of failure in drug development. researchgate.net
Various software platforms and algorithms are used to predict key ADME parameters based on the compound's structure. nih.govfrontiersin.org These predictions help in optimizing lead compounds to ensure they have desirable drug-like properties. researchgate.net
Absorption: Models predict properties like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability), which indicate how well the compound will be absorbed into the bloodstream after oral administration. frontiersin.org
Distribution: Predictions for blood-brain barrier (BBB) penetration and plasma protein binding (PPB) are crucial. mdpi.com For CNS-acting drugs, the ability to cross the BBB is essential, while high plasma protein binding can limit the amount of free drug available to act on its target. researchgate.netmdpi.com
Metabolism: Computational tools can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. researchgate.net Identifying potential CYP inhibition is also important to avoid drug-drug interactions. nih.gov
These in silico tools provide a comprehensive profile that guides the modification of the chemical structure to improve its ADME characteristics, aiming for better oral bioavailability and an appropriate distribution profile. nih.govbohrium.com
Table 3: Sample In Silico ADME Profile for an Arylpiperazine Derivative This table provides examples of common ADME parameters predicted computationally. The values are representative for a research compound.
| ADME Property | Predicted Value/Classification | Significance |
|---|---|---|
| Human Intestinal Absorption | High | Good potential for oral absorption. frontiersin.org |
| Caco-2 Permeability (logPapp) | High | Indicates high permeability across the intestinal wall. frontiersin.org |
| Blood-Brain Barrier (BBB) Permeation | Permeable | Suggests the compound can enter the central nervous system. researchgate.net |
| P-glycoprotein Substrate | No | The compound is not likely to be actively pumped out of cells. frontiersin.org |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with other CYP2D6 substrates. researchgate.net |
| CYP3A4 Inhibitor | No | Low risk of interactions with drugs metabolized by CYP3A4. researchgate.net |
Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and properties of molecules with high accuracy. kfupm.edu.sanih.gov For this compound and its analogs, DFT calculations provide fundamental insights into molecular properties that govern reactivity and biological activity. mdpi.comresearchgate.net
DFT is used to optimize the three-dimensional geometry of the molecule and to calculate a variety of electronic descriptors. nih.gov Key properties derived from DFT calculations include:
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.govmdpi.com
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com This is vital for understanding how the molecule might interact with a biological receptor. bohrium.com
Spectroscopic Properties: DFT can be used to predict vibrational frequencies, which correspond to peaks in infrared (IR) and Raman spectra. kfupm.edu.sachemrxiv.org It can also be used to simulate UV-Visible absorption spectra through Time-Dependent DFT (TD-DFT) calculations, aiding in the characterization of the compound. elsevierpure.commdpi.com
These theoretical calculations complement experimental data, providing a deeper understanding of the molecule's intrinsic properties and guiding further structural modifications. researchgate.netnanobioletters.com
Table 4: Calculated Electronic Properties of an Arylpiperazine via DFT This table shows typical electronic properties for a molecule like this compound, calculated using DFT methods (e.g., B3LYP/6-311G(d,p)).
| Property | Calculated Value (Illustrative) | Description |
|---|---|---|
| Energy of HOMO | -5.8 eV | Relates to the molecule's electron-donating ability. mdpi.com |
| Energy of LUMO | -0.9 eV | Relates to the molecule's electron-accepting ability. mdpi.com |
| HOMO-LUMO Energy Gap (ΔE) | 4.9 eV | An indicator of chemical reactivity and kinetic stability. nih.gov |
| Dipole Moment | 3.5 Debye | Measures the overall polarity of the molecule. researchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Advanced Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Isolation and Purity Assessment
Chromatography is fundamental to the analysis of 1-(2-Chloro-5-methylphenyl)piperazine, providing powerful tools for both the separation and quantification of the compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used methods.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of non-volatile compounds like this compound. The method's versatility is enhanced by employing various detection modes, with Ultraviolet (UV) and Diode-Array Detection (DAD) being the most common due to the presence of a chromophore (the substituted phenyl ring) in the molecule's structure.
Reverse-phase HPLC is typically the method of choice, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Purity is determined by analyzing the chromatogram for the presence of extraneous peaks. The relative area of the main peak corresponding to this compound provides a quantitative measure of its purity. amazonaws.com
For effective separation, gradient elution is often employed, where the composition of the mobile phase is changed over time to resolve compounds with a wide range of polarities. amazonaws.com Common mobile phases consist of mixtures of water (often buffered or containing an acid like trifluoroacetic acid (TFA) or phosphoric acid) and an organic solvent such as methanol (B129727) or acetonitrile (B52724). amazonaws.comqascf.com
Below is a table summarizing typical HPLC conditions used for the analysis of related piperazine (B1678402) derivatives, which are applicable to this compound.
| Parameter | Method A | Method B | Method C |
|---|---|---|---|
| Column | Zorbax SB C18, 4.6 x 75 mm | Chromolith SpeedROD, 4.6 x 50 mm | Waters Xterra C18, 5 µm, 4.6 x 30 mm |
| Mobile Phase A | 10% MeOH, 90% H₂O, 0.2% H₃PO₄ | 10% MeOH, 90% H₂O, 0.1% TFA | 10% MeOH, 90% H₂O, 0.1% TFA |
| Mobile Phase B | 90% MeOH, 10% H₂O, 0.2% H₃PO₄ | 90% MeOH, 10% H₂O, 0.1% TFA | 90% MeOH, 10% H₂O, 0.1% TFA |
| Gradient | 0% B to 100% B over 8 min | 0% B to 100% B over 4 min | 0% B to 100% B over 2 min |
| Flow Rate | 2.5 mL/min | 4.0 mL/min | 4.0 mL/min |
| Detection | UV at 220 nm | UV at 254 nm | UV at 220 nm |
Data adapted from methodologies for similar compounds. amazonaws.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique used for the analysis of volatile and thermally stable compounds. scholars.direct While this compound itself has limited volatility, it can be analyzed after conversion into a more volatile derivative, or under specific high-temperature conditions. This technique is particularly useful for identifying the compound in complex mixtures and for detecting trace-level impurities. nih.gov
In GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (like helium) through a capillary column. rsc.org The column separates components based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component. nih.govrsc.org
The GC-MS method provides both retention time (from the GC) and a mass spectrum (from the MS), which together offer a high degree of confidence in compound identification. rsc.org For piperazine derivatives, derivatization, such as acetylation, can be employed to improve chromatographic behavior and volatility. nih.gov
| Parameter | Typical Conditions |
|---|---|
| GC Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Injection Mode | Splitless |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Initial temp 60°C, ramped to 280°C |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Source Temperature | 230 °C |
Data compiled from standard methodologies for piperazine analysis. scholars.directrsc.org
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for unambiguous structure elucidation of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are used to provide a complete picture of the carbon-hydrogen framework of this compound. amazonaws.commdpi.com
¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the chloromethylphenyl ring and the aliphatic protons on the piperazine ring. The integration of these signals corresponds to the number of protons, and the splitting patterns (multiplicity) reveal adjacent protons.
¹³C NMR provides information about the different types of carbon atoms in the molecule. The spectrum would display separate signals for each unique carbon atom, including the aromatic carbons of the substituted phenyl ring, the methyl carbon, and the aliphatic carbons of the piperazine ring. mdpi.com
The following table presents predicted chemical shifts (δ) for this compound, based on data from structurally similar compounds.
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic CH (phenyl ring) | ~ 6.9 - 7.3 | ~ 125 - 135 |
| Aromatic C-Cl (phenyl ring) | - | ~ 130 - 135 |
| Aromatic C-N (phenyl ring) | - | ~ 148 - 152 |
| Aromatic C-CH₃ (phenyl ring) | - | ~ 135 - 140 |
| Piperazine CH₂ (adjacent to N-Aryl) | ~ 3.0 - 3.2 | ~ 50 - 53 |
| Piperazine CH₂ (adjacent to NH) | ~ 3.1 - 3.3 | ~ 45 - 48 |
| Piperazine NH | Variable (broad singlet) | - |
| Aromatic CH₃ | ~ 2.3 | ~ 20 - 22 |
Chemical shifts are predictive and can vary based on solvent and experimental conditions. mdpi.comchemicalbook.com
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The method is based on the absorption of infrared radiation by molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. mdpi.com
Key expected absorptions include:
C-H stretching (aromatic): Typically found just above 3000 cm⁻¹.
C-H stretching (aliphatic): Found just below 3000 cm⁻¹ for the piperazine ring and methyl group protons. mdpi.com
N-H stretching: A moderate absorption in the range of 3200-3500 cm⁻¹ from the secondary amine in the piperazine ring.
C=C stretching (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
C-N stretching: Bands in the 1250-1350 cm⁻¹ (aromatic amine) and 1020-1250 cm⁻¹ (aliphatic amine) regions.
C-Cl stretching: A strong absorption in the fingerprint region, typically between 600-800 cm⁻¹.
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Secondary Amine) | 3200 - 3500 | Moderate |
| C-H Stretch (Aromatic) | 3010 - 3100 | Moderate |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |
| C=C Stretch (Aromatic Ring) | 1450 - 1600 | Moderate to Strong |
| C-N Stretch (Aromatic) | 1250 - 1350 | Strong |
| C-N Stretch (Aliphatic) | 1020 - 1250 | Moderate |
| C-Cl Stretch | 600 - 800 | Strong |
Data compiled from standard IR correlation tables and spectra of related compounds. mdpi.comchemicalbook.com
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. amazonaws.com
When coupled with techniques like electron ionization (EI), the parent molecule fragments in a reproducible manner, creating a unique fragmentation pattern that serves as a molecular fingerprint. researchgate.net For this compound (C₁₁H₁₅ClN₂), the molecular ion peak [M]⁺ would be expected. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak.
Common fragmentation pathways for phenylpiperazine derivatives involve cleavage of the piperazine ring and the bond between the phenyl group and the nitrogen atom. researchgate.netresearchgate.net
| m/z Value | Proposed Fragment Identity |
|---|---|
| 210/212 | [M]⁺, Molecular Ion (C₁₁H₁₅ClN₂) |
| 167/169 | [M - C₃H₇N]⁺, Loss of propylene (B89431) imine fragment from piperazine ring |
| 139/141 | [C₇H₆Cl]⁺, Chlorotolyl cation |
| 56 | [C₃H₆N]⁺, Piperazine ring fragment |
Fragmentation patterns are predictive and based on analysis of similar structures. researchgate.netresearchgate.net
Bioanalytical Method Development for Preclinical Sample Analysis
The development of robust and reliable bioanalytical methods is a critical component of preclinical research, enabling the accurate quantification of drug candidates and their metabolites in various biological matrices. For novel compounds such as this compound, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the standard for quantitative bioanalysis due to its high sensitivity, selectivity, and speed. mdpi.com The establishment of these methods is essential for evaluating the pharmacokinetic and pharmacodynamic properties of a new chemical entity.
Quantification in In Vitro Biological Media
In vitro assays are fundamental in early drug discovery to assess a compound's metabolic stability, permeability, and potential for drug-drug interactions. Accurate quantification in these systems is paramount for the correct interpretation of results. Bioanalytical methods are commonly developed for matrices such as liver microsomes, hepatocytes, and cell culture media.
A typical method for quantifying a piperazine derivative like this compound in in vitro samples would involve LC-MS/MS. For instance, in studies using human liver microsomes to determine metabolic stability, the compound is incubated in the presence of NADPH. nih.gov The reaction is then quenched, and the samples are prepared for analysis. A common and efficient sample preparation technique is protein precipitation, where a cold organic solvent like acetonitrile is added to the sample to remove proteins that can interfere with the analysis. nih.govthermofisher.com
The validation of such a method ensures its reliability. Key validation parameters include linearity, accuracy, precision, selectivity, and matrix effect. Linearity is established by analyzing a series of calibration standards to demonstrate a proportional relationship between the instrument response and the known concentrations of the analyte.
Below is a representative table of method validation parameters for the quantification of a novel piperazine compound in a generic in vitro biological matrix, based on established methodologies for similar molecules.
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Calibration Range | - | 1 - 2000 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | 3.5% - 8.2% |
| Inter-day Precision (%CV) | ≤ 15% | 5.1% - 9.8% |
| Intra-day Accuracy (%Bias) | ± 15% | -7.5% to +6.3% |
| Inter-day Accuracy (%Bias) | ± 15% | -5.9% to +8.1% |
| Matrix Effect | IS-normalized ME: 85-115% | Within acceptable limits |
| Recovery | Consistent and reproducible | > 85% |
This interactive table presents typical validation results for a bioanalytical method. Data is illustrative and based on standard practices in the field.
Detection and Quantification in Animal Tissues and Biofluids
To understand the pharmacokinetic profile of this compound, its concentration must be measured over time in biofluids such as plasma and in various tissues from preclinical animal models. nih.gov Validated bioanalytical methods are crucial for these in vivo studies.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for quantifying drugs in plasma and tissue homogenates due to its superior sensitivity and specificity. semanticscholar.orggassnova.no Sample preparation is a critical step to remove interfering substances. For plasma samples, protein precipitation is a common approach. amazonaws.com Alternatively, liquid-liquid extraction (LLE) can be employed, where the analyte is extracted from the aqueous plasma into an immiscible organic solvent, such as methyl tert-butyl ether (MTBE), providing a cleaner sample. nih.gov For tissue samples, a homogenization step is first required, followed by protein precipitation or a more rigorous solid-phase extraction (SPE) to isolate the analyte of interest. nih.gov
A validated LC-MS/MS method for a piperazine compound in rat plasma demonstrated good linearity over a range of 10 to 15,000 ng/mL, with a lower limit of quantification (LLOQ) of 10 ng/mL. nih.gov The precision of such methods is typically below 15%, and accuracy is within ±15% of the nominal concentration. nih.gov These robust methods allow for the detailed characterization of the drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov
Biodistribution studies, which measure the concentration of the compound in different organs, are also vital. Research on similar N-phenylpiperazine derivatives has shown significant distribution to tissues, including the brain, liver, kidneys, and heart. nih.gov The high concentration in brain tissue, for example, would suggest the compound can cross the blood-brain barrier, a key characteristic for centrally acting agents. nih.gov
Below is an example of a data table summarizing the results of a preclinical pharmacokinetic study in rats for a representative piperazine compound.
| Pharmacokinetic Parameter | Unit | Value |
| Cmax (Maximum Concentration) | ng/mL | 12,500 |
| Tmax (Time to Cmax) | h | 1.5 |
| AUC (Area Under the Curve) | ng·h/mL | 45,000 |
| t₁/₂ (Half-life) | h | 3.2 |
| Vd (Volume of Distribution) | L/kg | 5.8 |
| CL (Clearance) | L/h/kg | 1.2 |
This interactive table displays illustrative pharmacokinetic parameters derived from preclinical animal studies of a piperazine-containing compound. nih.gov
Emerging Research Directions and Future Perspectives on 1 2 Chloro 5 Methylphenyl Piperazine
Exploration of Novel Receptor Targets and Pathways
The primary biological activity of many arylpiperazine derivatives is associated with their affinity for aminergic G protein-coupled receptors (GPCRs), particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. nih.gov The specific substitution pattern on the phenyl ring of 1-(2-chloro-5-methylphenyl)piperazine—a chloro group at position 2 and a methyl group at position 5—is crucial in determining its binding affinity and selectivity for these receptors.
Future research is anticipated to move beyond the well-characterized 5-HT and dopamine receptors to explore less conventional targets. For instance, the involvement of arylpiperazines in the modulation of other receptor systems, such as adrenergic and histaminergic receptors, is an area of growing interest. mdpi.com Furthermore, the potential for these compounds to interact with targets outside of the central nervous system is being increasingly recognized. Recent studies have highlighted the anticancer potential of arylpiperazine derivatives, suggesting that they may interact with molecular targets implicated in cancer pathogenesis. mdpi.comnih.gov This opens up the possibility of investigating this compound for its effects on pathways related to cell proliferation, apoptosis, and angiogenesis in various cancer cell lines. mdpi.comnih.gov
Emerging research could focus on:
Deorphanizing GPCRs: Screening this compound against a panel of orphan GPCRs to identify novel biological targets.
Sigma Receptors: Investigating the affinity and functional activity of the compound at sigma-1 and sigma-2 receptors, which are implicated in a variety of neurological and psychiatric conditions.
Ion Channels: Exploring the potential modulatory effects of this arylpiperazine derivative on various voltage-gated and ligand-gated ion channels.
Enzyme Inhibition: Assessing the inhibitory activity against enzymes such as monoamine oxidase (MAO) or cholinesterases, which could indicate additional pharmacological activities.
Integration of Multi-Omics Data in Preclinical Research
The complexity of biological systems necessitates a holistic approach to understanding the effects of chemical compounds. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy for elucidating the mechanisms of action and identifying biomarkers of response for compounds like this compound. nih.govnih.gov
In the context of preclinical research, a multi-omics approach can provide a comprehensive view of the cellular and molecular changes induced by this compound. For example, transcriptomic analysis could reveal alterations in gene expression profiles in response to treatment, while proteomics could identify changes in protein levels and post-translational modifications. mdpi.com Metabolomics would offer insights into the metabolic pathways affected by the compound. mdpi.com
Future preclinical studies on this compound could benefit from:
Pathway Analysis: Using integrated omics data to map the signaling pathways modulated by the compound, providing a deeper understanding of its mechanism of action. nih.govnih.gov
Biomarker Discovery: Identifying potential biomarkers that could predict the response to or effects of the compound in biological systems. mdpi.com
Toxicity Prediction: Employing multi-omics approaches to predict potential off-target effects and toxicity at an early stage of research. mdpi.com
| Omics Technology | Potential Application in Preclinical Research of this compound |
| Genomics | Identification of genetic variations that may influence the response to the compound. |
| Transcriptomics | Analysis of changes in gene expression to understand the molecular pathways affected by the compound. mdpi.com |
| Proteomics | Characterization of alterations in protein expression and post-translational modifications to elucidate the mechanism of action. nih.gov |
| Metabolomics | Assessment of changes in metabolic profiles to identify the metabolic pathways modulated by the compound. mdpi.com |
Development of Advanced Delivery Systems for Research Tools
The utility of a research compound is often dependent on its ability to reach its biological target in a controlled and efficient manner. For compounds targeting the central nervous system, the blood-brain barrier (BBB) presents a significant challenge. nih.govcrimsonpublishers.com Advanced delivery systems based on nanotechnology are being developed to overcome this barrier and enhance the delivery of molecules to the brain. nih.govresearchgate.netnih.gov
For a research tool like this compound, the development of advanced delivery systems could significantly enhance its utility in preclinical studies. These systems can improve solubility, stability, and bioavailability, and enable targeted delivery to specific brain regions or cell types. astrazeneca.comsciencescholar.us
Examples of advanced delivery systems that could be explored include:
Lipid Nanoparticles (LNPs): These have been successful in delivering nucleic acids and could be adapted for small molecules. astrazeneca.com
Polymeric Nanoparticles: These can be engineered to encapsulate the compound and can be surface-modified with ligands to target specific receptors on the BBB for enhanced transport. crimsonpublishers.com
Nanoemulsions: These can improve the solubility and absorption of lipophilic compounds.
Stimuli-Responsive Systems: These systems can be designed to release the compound in response to specific physiological stimuli, such as pH or enzyme activity, allowing for controlled release at the target site. sciencescholar.us
Comparative Studies with Other Arylpiperazine Scaffolds
The pharmacological properties of arylpiperazine derivatives are highly dependent on the nature and position of substituents on the aryl ring. mdpi.comnih.govacs.org Comparative studies of this compound with other arylpiperazine scaffolds are crucial for understanding its unique structure-activity relationship (SAR).
The presence of a chloro group at the ortho position and a methyl group at the meta position of the phenyl ring in this compound is expected to influence its steric and electronic properties, which in turn affects its interaction with receptor binding sites. nih.gov For example, substitution at the ortho position with a group with negative potential is generally favorable for affinity at both 5-HT1A and alpha-1 adrenergic receptors. nih.gov The meta position, where the methyl group is located, appears to be important for differentiating between these two receptor types. nih.gov
| Arylpiperazine Derivative | Substitution Pattern | Potential Impact on Receptor Affinity/Selectivity |
| 1-Phenylpiperazine | Unsubstituted | Baseline compound for comparison. |
| 1-(2-Methoxyphenyl)piperazine | 2-Methoxy | Can enhance affinity at the D3 receptor. acs.org |
| 1-(3-Trifluoromethylphenyl)piperazine | 3-Trifluoromethyl | May increase affinity at the D3 receptor without significantly affecting D2 receptor affinity, thus improving selectivity. acs.org |
| This compound | 2-Chloro, 5-Methyl | The combination of an electron-withdrawing group at the ortho position and a lipophilic group at the meta position likely results in a distinct affinity and selectivity profile for various receptors, warranting further investigation. mdpi.comnih.gov |
Conceptual Therapeutic Potential (without clinical application details)
Based on the known pharmacological profiles of the arylpiperazine class of compounds, this compound has a conceptual therapeutic potential in several areas of research, primarily related to disorders of the central nervous system. The interaction of arylpiperazines with dopamine and serotonin receptors suggests a potential role in modulating neurotransmitter systems that are implicated in various neurological and psychiatric conditions. nih.govmdpi.com
Furthermore, the emerging evidence of the anti-proliferative effects of some arylpiperazine derivatives in cancer cell lines suggests that this class of compounds may have a conceptual therapeutic potential in oncology. mdpi.comnih.govnih.gov The modular nature of the arylpiperazine scaffold allows for chemical modifications to optimize potency and selectivity for various molecular targets. mdpi.comnih.gov
The conceptual therapeutic potential of this compound is based on the established activities of the broader arylpiperazine class and could be explored in preclinical models of:
Neurological and Psychiatric Disorders: The modulation of dopaminergic and serotonergic systems is a key strategy in the research of conditions such as schizophrenia, depression, and anxiety. nih.gov
Oncology: The potential to interfere with pathways involved in cancer cell growth and survival opens up avenues for investigation in various cancer models. mdpi.comnih.gov
It is important to emphasize that these are conceptual areas of investigation based on the pharmacology of the arylpiperazine scaffold, and extensive preclinical research would be required to validate any potential therapeutic utility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



